Hydrochloride Salt vs. Free Base: Differentiated Hydrogen-Bond Donor Capacity and Molecular Weight for Aqueous Assay Compatibility
The monohydrochloride salt (CAS 1803561-02-5) carries a hydrogen-bond donor (HBD) count of 3 versus 2 for the corresponding free base (CAS 1803565-68-5), a difference attributable to the protonated piperazine nitrogen [REFS-1, REFS-2]. This additional HBD capacity is accompanied by a molecular weight increase from 309.4 g/mol (free base) to 345.9 g/mol (HCl salt) [REFS-1, REFS-2]. The topological polar surface area (TPSA) remains identical at 44.4 Ų for both forms, but the calculated LogP shifts from 2.1 (free base, XLogP3) to 2.21 (HCl salt, experimentally derived) [REFS-1, REFS-3]. The net effect is a salt form that, consistent with general principles of piperazine hydrochloride chemistry, exhibits enhanced aqueous solubility relative to the neutral free base—critical for achieving defined concentrations in in vitro pharmacological assays where the free base may precipitate at biologically relevant concentrations [3].
| Evidence Dimension | Hydrogen-bond donor count, molecular weight, and computed lipophilicity—salt form vs. free base |
|---|---|
| Target Compound Data | HCl salt: HBD = 3, MW = 345.9 g/mol, LogP = 2.21 (Fluorochem experimental); TPSA = 44.4 Ų |
| Comparator Or Baseline | Free base (CAS 1803565-68-5): HBD = 2, MW = 309.4 g/mol, XLogP3 = 2.1 (PubChem computed); TPSA = 44.4 Ų |
| Quantified Difference | ΔHBD = +1; ΔMW = +36.5 g/mol (+11.8%); ΔLogP = +0.11 units (modest increase in apparent lipophilicity counterbalanced by increased aqueous solubility typical of HCl salts) |
| Conditions | Computational property prediction (PubChem 2.1, 2021 release) and vendor experimental determination (Fluorochem); LogP measured via shake-flask or HPLC-derived method [REFS-1, REFS-3] |
Why This Matters
For procurement supporting in vitro pharmacology, the HCl salt's enhanced aqueous solubility profile reduces the need for DMSO stock concentrations that may confound receptor-binding or cell-based assay readouts, directly improving experimental reproducibility.
- [1] PubChem Compound Summary CID 122199412: N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride, CAS 1803561-02-5, MW 345.9 g/mol, HBD count 3, HBA count 3, TPSA 44.4 Ų. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem Compound Summary CID 119031453: N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide (free base), CAS 1803565-68-5, MW 309.4 g/mol, XLogP3-AA 2.1, HBD count 2, TPSA 44.4 Ų. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] CAS Common Chemistry. 1-Piperazineacetamide, α-phenyl-N-(phenylmethyl)-, hydrochloride (1:1), CAS Registry Number 1803561-02-5. American Chemical Society. Accessed May 2026. View Source
